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Compound of Interest

Compound Name: Deschloroaripiprazole

CAS No.: 203395-81-7

Cat. No.: B041424 Get Quote

Executive Summary
Deschloroaripiprazole (CAS 203395-81-7), often designated as Impurity C (EP/BP) or the 3-

Deschloro impurity, is a critical structural analogue and process-related impurity of the atypical

antipsychotic Aripiprazole. In the context of pharmaceutical development, it serves as a vital

Reference Standard for Quality Control (QC) and stability testing.[1]

Unlike the active metabolite dehydroaripiprazole, Deschloroaripiprazole is primarily a

monitoring target for purity compliance under ICH Q3A(R2) guidelines. This guide provides a

comprehensive technical analysis of its physicochemical properties, synthetic origins, and

validated analytical protocols for its detection in drug substances.

Structural Characterization & Physicochemical Profile
Deschloroaripiprazole is structurally homologous to Aripiprazole, distinguished solely by the

absence of a chlorine atom at the meta position of the phenylpiperazine moiety. This structural

modification—dehalogenation—significantly alters the electron density of the phenyl ring,

potentially impacting lipophilicity and receptor binding kinetics, though its primary relevance

remains in chemical purity profiling.

2.1 Comparative Chemical Identity
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Feature Aripiprazole (API)
Deschloroaripiprazole

(Impurity)

IUPAC Name

7-[4-[4-(2,3-

dichlorophenyl)piperazin-1-

yl]butoxy]-3,4-dihydroquinolin-

2(1H)-one

7-[4-[4-(2-

chlorophenyl)piperazin-1-

yl]butoxy]-3,4-dihydroquinolin-

2(1H)-one

Molecular Formula C₂₃H₂₇Cl₂N₃O₂ C₂₃H₂₈ClN₃O₂

Molecular Weight 448.38 g/mol 413.94 g/mol

CAS Number 129722-12-9 203395-81-7

Halogenation 2,3-Dichloro substitution
2-Monochloro substitution

(Loss at C3)

pKa (Calc) ~7.6 (Basic N)
~7.8 (Slightly more basic due

to reduced EWG*)

LogP (Calc) 4.9 - 5.2 4.3 - 4.6 (Reduced lipophilicity)

*EWG: Electron Withdrawing Group. The removal of the C3-Chlorine reduces the electron-

withdrawing effect on the phenyl ring.

2.2 Solubility and Stability
Solubility: Like the parent compound, Deschloroaripiprazole exhibits low aqueous solubility

(<1 µg/mL at pH 7) but is freely soluble in organic solvents such as dichloromethane,

methanol, and acetonitrile.

Stability: It is chemically stable under ambient conditions but serves as a marker for

reductive degradation pathways.

Genesis: Synthetic Origins and Fate Mapping
Understanding the origin of Deschloroaripiprazole is essential for Process Analytical

Technology (PAT) implementation. It arises through two primary vectors: Raw Material

Contamination or Reductive Dehalogenation.
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3.1 Vector A: Starting Material Impurity
The synthesis of Aripiprazole typically involves the alkylation of 7-(4-bromobutoxy)-3,4-

dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine.

If the starting material 1-(2,3-dichlorophenyl)piperazine contains traces of 1-(2-

chlorophenyl)piperazine (due to incomplete chlorination during its own manufacture), this

analogue reacts downstream to form Deschloroaripiprazole.

3.2 Vector B: Process-Induced Hydrodehalogenation
During catalytic hydrogenation steps (often used to reduce intermediates or remove protecting

groups), the aryl-chlorine bond at the C3 position is susceptible to hydrogenolysis, particularly

in the presence of Palladium (Pd/C) or Platinum catalysts, converting Aripiprazole directly into

Deschloroaripiprazole.

3.3 Visualization: Impurity Fate Map
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Figure 1: Synthetic genesis of Deschloroaripiprazole showing both parallel synthesis from

contaminated starting materials and direct degradation of the API.

Analytical Methodologies: Detection and Quantification
For regulatory compliance (ICH Q3A/B), Deschloroaripiprazole must be controlled at levels

typically <0.15%. The following protocols utilize High-Performance Liquid Chromatography

(HPLC) coupled with Tandem Mass Spectrometry (MS/MS) for specific identification.
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4.1 Protocol: Reverse-Phase HPLC Separation
This method separates the deschloro- analogue from the parent drug based on the difference

in hydrophobicity caused by the missing chlorine atom.

Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

Mobile Phase B: Acetonitrile (Organic Modifier).

Gradient Program:

T=0 min: 80% A / 20% B

T=20 min: 20% A / 80% B (Linear Ramp)

T=25 min: 20% A / 80% B (Hold)

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (primary) and 215 nm.

Scientific Rationale: The Deschloro impurity is less lipophilic than Aripiprazole (lower LogP).

Therefore, it will elute earlier (lower Retention Time, RRT ~0.85-0.90) than the parent peak in a

reverse-phase system.

4.2 Protocol: LC-MS/MS Identification
Mass spectrometry provides definitive structural confirmation, distinguishing the impurity from

other potential degradants like N-oxides.

Ionization: Electrospray Ionization (ESI), Positive Mode.

Precursor Ion Scan:

Aripiprazole: m/z 448.2 [M+H]⁺

Deschloroaripiprazole: m/z 414.2 [M+H]⁺ (Characteristic -34 Da shift).
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Fragmentation (MRM Transitions):

Quantifier Transition:m/z 414.2 → 285.2 (Cleavage of the piperazine-butoxy bond).

Qualifier Transition:m/z 414.2 → 176.1 (Dichlorophenylpiperazine fragment loses Cl to

become Chlorophenylpiperazine).

4.3 Analytical Logic Diagram
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Figure 2: Logic flow for the identification of Deschloroaripiprazole using LC-MS/MS,

highlighting the critical mass shift.

Regulatory Implications & Control Strategy
5.1 ICH Q3A/B Thresholds
For a drug substance with a maximum daily dose > 10 mg (Aripiprazole is typically 10-30

mg/day), the following thresholds apply to Deschloroaripiprazole:

Reporting Threshold: 0.05%

Identification Threshold: 0.10%

Qualification Threshold: 0.15%

5.2 Toxicity Assessment
While Deschloroaripiprazole is a structural analogue, the loss of the chlorine atom may alter

its off-target binding profile. However, as a stable process impurity, it is generally qualified

through toxicological studies of the parent drug if present in the batches used for safety trials. If

it appears in new GMP batches at levels >0.15% where it was previously absent, a bridging

toxicology study or in silico genotoxicity assessment (e.g., Derek Nexus) is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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